Dibenzyloxydichlorosilane

Vue d'ensemble

Description

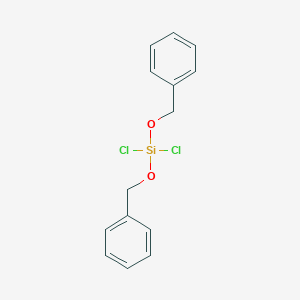

Dibenzyloxydichlorosilane is an organosilicon compound with the chemical formula C6H5CH2O[SiCl2(CH3)2]. It is a colorless liquid that is soluble in organic solvents such as benzene and dimethylformamide but insoluble in water . This compound is relatively stable at room temperature and is widely used in various fields, including medical research, environmental research, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.

Catalysts: Acid or base catalysts can facilitate condensation reactions.

Major Products:

Substitution Reactions: Products include various substituted silanes.

Hydrolysis: Major products are silanols and hydrochloric acid.

Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.

Applications De Recherche Scientifique

Dibenzyloxydichlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: It is used in the development of drug delivery systems and medical devices.

Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of dibenzyloxydichlorosilane involves its ability to form strong bonds with various substrates through silicon-oxygen and silicon-carbon bonds. This compound can interact with biological systems and chemical reactions in multiple ways, depending on the specific application and conditions. The molecular targets and pathways involved are often related to its reactivity with nucleophiles and its ability to form stable siloxane bonds.

Comparaison Avec Des Composés Similaires

- Silane

- Monochlorosilane

- Dichlorosilane

- Trichlorosilane

- Silicon Tetrachloride

Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, this compound is more stable and less reactive with moisture .

Activité Biologique

Dibenzyloxydichlorosilane (DBDCS) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of DBDCS, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DBDCS has the molecular formula CHClOSi. Its structure consists of a silicon atom bonded to two benzyl groups and two chlorine atoms, making it a versatile compound in organic synthesis and materials science.

Mechanisms of Biological Activity

The biological activity of DBDCS can be attributed to several mechanisms:

- Cytotoxicity : DBDCS has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is linked to its interaction with cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that DBDCS may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role.

- Enzyme Inhibition : DBDCS has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DBDCS on several human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that DBDCS exhibited significant cytotoxicity with IC values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest |

| HeLa | 18 | Reactive oxygen species generation |

Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of DBDCS using DPPH and ABTS radical scavenging methods. The compound demonstrated moderate antioxidant activity, with a scavenging percentage of approximately 45% at a concentration of 50 µM.

Enzyme Inhibition Studies

DBDCS was tested for its inhibitory effects on MAO enzymes. The results indicated that it acts as a reversible inhibitor with an IC value of 0.25 µM for MAO-B, suggesting its potential therapeutic applications in neurodegenerative diseases like Parkinson's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dibenzyloxydichlorosilane, considering precursor availability and reaction efficiency?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by prioritizing precursors like dichlorosilane derivatives and benzyl alcohol. Single-step synthesis should focus on stoichiometric control and catalysts (e.g., Lewis acids) to minimize intermediates . Validate routes via computational plausibility scoring (plausibility threshold ≥0.01) and experimental verification of yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and spectra to confirm Si-O-C linkages and benzyl group integration .

- FTIR : Identify Si-Cl (600–700 cm) and Si-O-C (900–1100 cm) stretching vibrations .

- Mass Spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do varying reaction conditions (temperature, solvent polarity) affect the yield and byproduct formation in this compound synthesis?

- Methodological Answer : Design a factorial experiment with variables:

- Temperature (25°C vs. 60°C).

- Solvent (toluene vs. THF).

Quantify yields via gravimetry and byproducts (e.g., benzyl chloride) via GC-MS. Use ANOVA to identify significant factors affecting purity .

Q. What computational models can predict this compound’s reactivity with nucleophiles or electrophiles?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electrophilicity at the Si center .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to predict hydrolysis rates .

- Database Mining : Cross-reference reactivity data with Reaxys or PubChem entries for analogous silane compounds .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct parallel experiments under inert vs. aerobic conditions to isolate degradation pathways .

- Data Triangulation : Compare DSC results with computational decomposition profiles (e.g., using Gaussian). Address discrepancies by standardizing heating rates (e.g., 10°C/min) .

Q. What are the challenges in detecting trace degradation products of this compound using HPLC or GC-MS?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns (HPLC) with acetonitrile/water gradients to separate polar degradation products (e.g., silicic acid derivatives) .

- Derivatization : Treat samples with BSTFA to enhance volatility of silanol byproducts for GC-MS detection .

- Limit of Detection (LOD) : Calibrate instruments with spiked standards (0.1–10 ppm) to validate sensitivity .

Q. Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| NMR | Chemical shift range: -10 to -50 ppm | Confirming Si-O-C bond formation | |

| FTIR | Si-Cl stretch: 600–700 cm | Monitoring hydrolysis during synthesis | |

| GC-MS | Column: DB-5MS; He carrier gas | Detecting benzyl chloride byproducts |

| Synthesis Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes rate, minimizes decomposition |

| Solvent Polarity | Low (toluene) | Reduces side reactions |

| Catalyst | Triethylamine (1.2 eq) | Enhances Cl substitution |

Propriétés

IUPAC Name |

dichloro-bis(phenylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWSBNXBRAPNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550876 | |

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-52-3 | |

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.